molecular formula C3H4F2O B2706364 2,2-Difluorocyclopropanol CAS No. 811431-40-0

2,2-Difluorocyclopropanol

Cat. No.: B2706364
CAS No.: 811431-40-0
M. Wt: 94.061
InChI Key: BCNZWRRCPMSBMO-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropanol is an organic compound with the molecular formula C₃H₄F₂O It is a member of the cyclopropanol family, characterized by the presence of two fluorine atoms attached to the cyclopropane ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2-Difluorocyclopropanol are not well-documented in the literature. It is known that the compound can participate in various biochemical reactions due to its structural features. The hydroxyl group can form hydrogen bonds with enzymes, proteins, and other biomolecules, influencing their function and activity. The presence of fluorine atoms can also affect the compound’s interactions due to their high electronegativity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopropanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with alkenes. Difluorocarbene can be generated in situ from reagents such as sodium chlorodifluoroacetate in the presence of a strong base like sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired difluorocyclopropanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the cyclopropanation process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorocyclopropanone using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound to difluorocyclopropane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Difluorocyclopropanone.

    Reduction: Difluorocyclopropane.

    Substitution: Difluorocyclopropyl chloride.

Scientific Research Applications

2,2-Difluorocyclopropanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme mechanisms and protein-ligand interactions, as fluorine atoms can act as probes in biochemical assays.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Comparison with Similar Compounds

    1,1-Difluorocyclopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.

    2,2-Difluorocyclopropanone: An oxidized form of 2,2-Difluorocyclopropanol with distinct chemical properties.

    Difluorocyclopropane: The fully reduced form, used in different synthetic contexts.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

2,2-difluorocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)1-2(3)6/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNZWRRCPMSBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811431-40-0
Record name 2,2-Difluorocyclopropanol
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